molecular formula C11H15NO3 B15338815 Methyl 5-Cyclohexylisoxazole-3-carboxylate

Methyl 5-Cyclohexylisoxazole-3-carboxylate

Cat. No.: B15338815
M. Wt: 209.24 g/mol
InChI Key: ZWFUVRZRUUOXEK-UHFFFAOYSA-N
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Description

Methyl 5-Cyclohexylisoxazole-3-carboxylate is a chemical compound belonging to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a cyclohexyl group attached to the isoxazole ring, making it a unique and versatile molecule in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as cyclohexanone and hydroxylamine.

  • Reaction Steps: The process involves the formation of an oxime intermediate from cyclohexanone and hydroxylamine, followed by cyclization under acidic conditions to form the isoxazole ring.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Catalysts and Conditions: Various catalysts and reaction conditions are optimized to enhance the efficiency and selectivity of the synthesis process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions can introduce various functional groups onto the isoxazole ring.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction Reagents: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used for reduction reactions.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Various functionalized isoxazoles.

Scientific Research Applications

Methyl 5-Cyclohexylisoxazole-3-carboxylate has a wide range of applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

  • Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 5-Cyclohexylisoxazole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes or receptors, influencing their activity.

  • Pathways: It can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Methyl 5-Cyclohexylisoxazole-3-carboxylate is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other isoxazole derivatives, such as Methyl 5-Phenylisoxazole-3-carboxylate and Methyl 5-Methylisoxazole-3-carboxylate.

  • Uniqueness: The presence of the cyclohexyl group in this compound provides distinct chemical and biological properties compared to other isoxazole derivatives.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 5-cyclohexyl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H15NO3/c1-14-11(13)9-7-10(15-12-9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3

InChI Key

ZWFUVRZRUUOXEK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2CCCCC2

Origin of Product

United States

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